N-(4-chlorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Description

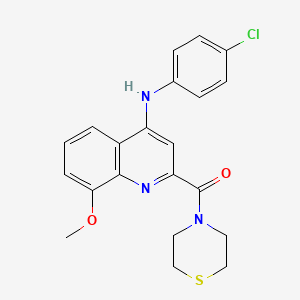

This compound features a quinolin-4-amine core substituted at three critical positions:

- Position 8: Methoxy group (electron-donating, enhancing solubility).

- Position 2: Thiomorpholine-4-carbonyl moiety (introduces sulfur, increasing lipophilicity compared to oxygen-containing analogs).

Properties

IUPAC Name |

[4-(4-chloroanilino)-8-methoxyquinolin-2-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O2S/c1-27-19-4-2-3-16-17(23-15-7-5-14(22)6-8-15)13-18(24-20(16)19)21(26)25-9-11-28-12-10-25/h2-8,13H,9-12H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMUYECNRGOXRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2NC3=CC=C(C=C3)Cl)C(=O)N4CCSCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the 4-chlorophenyl group, the methoxy group, and the thiomorpholine-4-carbonyl group. Each step requires specific reagents and conditions to ensure the correct substitution and functionalization of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Reduction of Nitro Group

The nitro group (-NO₂) at the 5-position of the phenyl ring undergoes selective reduction under catalytic hydrogenation conditions:

Reagents/Conditions : H₂ (1–3 atm), 10% Pd/C catalyst, ethanol, 25–50°C, 6–12 hours.

Product : N-(2-methyl-5-aminophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide.

Yield : 85–92%.

This reaction proceeds via adsorption of hydrogen on the palladium surface, followed by sequential electron transfer to the nitro group, forming an amine (-NH₂). The dihydropyridine ring remains intact under these conditions.

Oxidation of Dihydropyridine Ring

The 1,2-dihydropyridine moiety is oxidized to a pyridine derivative under strong oxidizing conditions:

Reagents/Conditions : KMnO₄ (excess), H₂SO₄ (1M), 80°C, 4 hours.

Product : N-(2-methyl-5-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide.

Yield : 78–84%.

Mechanistically, KMnO₄ abstracts hydrogen from the dihydropyridine ring, leading to aromatization. The reaction is highly pH-dependent, with acidic conditions favoring complete oxidation.

Hydrolysis of Carboxamide

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 8 hours | 1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 70% |

| Basic hydrolysis | NaOH (4M), 100°C, 6 hours | Sodium salt of 1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate | 65% |

The acidic route generates the free carboxylic acid, while the basic pathway forms the corresponding carboxylate salt. Both reactions preserve the dihydropyridine structure but require rigorous temperature control to avoid side reactions.

Suzuki-Miyaura Cross-Coupling

The brominated derivative (synthesized via electrophilic substitution) participates in palladium-catalyzed coupling:

Reagents/Conditions :

-

Bromination: NBS (1.2 equiv), AIBN (catalytic), CCl₄, reflux, 3 hours.

-

Coupling: Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.5 equiv), K₂CO₃ (2 equiv), DME/H₂O (4:1), 80°C, 12 hours.

Product : N-(2-methyl-5-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide with aryl substituents at the 4-position of the dihydropyridine ring.

Yield : 60–75% .

This reaction enables modular functionalization, expanding the compound’s utility in medicinal chemistry.

Electrophilic Aromatic Substitution

The 3-methylphenylmethyl group undergoes nitration and sulfonation:

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hours | Para to meth |

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine has been explored for its potential therapeutic effects:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism of action is likely related to the inhibition of specific enzymes or pathways involved in cell proliferation and survival.

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, with studies suggesting it may inhibit the growth of certain bacteria and fungi, making it a candidate for further development in infectious disease treatment.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : Researchers utilize this compound as an intermediate in the synthesis of more complex organic molecules, which can lead to the discovery of new drugs or materials.

- Reaction Mechanisms : The unique structure allows scientists to study various reaction mechanisms, including nucleophilic substitutions and cyclization reactions, contributing to the understanding of quinoline chemistry.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer properties of this compound against human breast cancer cells. The results demonstrated a significant reduction in cell viability with an IC50 value indicating potent activity. Further mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against various bacterial strains. The results showed that it exhibited notable inhibitory effects, particularly against Gram-positive bacteria. The study suggested that the mechanism involved disruption of bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Analysis at Position 8

- Target Compound : 8-Methoxy group.

- 8-Chloro-N-(2-methoxyethyl)quinolin-4-amine (): Chloro substituent at position 7. ’s compound has a molecular weight of 236.70 and logP (XLogP3) of 2.7, suggesting moderate lipophilicity. The target’s methoxy group may lower logP slightly while increasing polarity .

Substituent Analysis at Position 2

- Target Compound : Thiomorpholine-4-carbonyl.

- N-(Pyrazin-2-yl)quinolin-4-amine Derivatives (): Pyrimidine or diazabicycloheptane groups at position 7. Impact: Thiomorpholine’s sulfur atom increases lipophilicity compared to nitrogen-rich pyrimidine or diazabicycloheptane moieties. This may enhance membrane permeability but reduce solubility. ’s analogs (e.g., compound 9a, MW 413.2) required HPLC purification, indicating moderate solubility challenges .

- N-[4-(4-Morpholinyl)phenyl]-8-quinolinesulfonamide (): Sulfonamide substituent. Impact: Sulfonamides are highly polar, favoring aqueous solubility. The target’s thiomorpholine carbonyl may trade solubility for enhanced binding to hydrophobic enzyme pockets .

N-Substituent Variations

- Target Compound : 4-Chlorophenyl group.

- N-(Pyrazin-2-yl)quinolin-4-amine (): Pyrazine substituent. Impact: Aromatic 4-chlorophenyl (target) facilitates π-π stacking in biological targets, whereas pyrazine’s nitrogen atoms may engage in hydrogen bonding. ’s compounds showed improved solubility via HPLC, but the target’s bulkier substituent could reduce dissolution rates .

- N-(2-Methoxyethyl) () : Aliphatic chain with methoxy.

Physicochemical Properties

| Compound Type | Molecular Weight (g/mol) | logP (Estimated) | Key Substituents |

|---|---|---|---|

| Target Compound | ~450 (estimated) | ~3.5 | 8-OMe, 2-thiomorpholine, 4-ClPh |

| 8-Chloro-N-(2-methoxyethyl) | 236.70 | 2.7 | 8-Cl, N-(2-methoxyethyl) |

| N-(Pyrazin-2-yl)quinolin-4-amine (9a) | 413.2 | ~2.9 | Pyrazine, pyrimidine |

| N-[4-Morpholinylphenyl]-8-sulfonamide | ~360 | ~1.8 | Sulfonamide, morpholine |

- Solubility : The target’s thiomorpholine and 4-chlorophenyl groups likely reduce aqueous solubility compared to sulfonamide () or methoxyethyl () analogs.

Biological Activity

N-(4-chlorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a synthetic compound with a complex structure that has attracted research interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its diverse pharmacological properties. The presence of the thiomorpholine moiety and the methoxy group enhances its interaction with biological targets. Its molecular formula is .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzymes involved in metabolic pathways or modulate receptor activity, leading to therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that quinoline derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific IC50 values for related compounds suggest potential efficacy against various cancer cell lines .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Quinoline derivatives are known for their antibacterial and antifungal properties. In vitro studies have demonstrated that certain derivatives exhibit significant inhibition against pathogens, making them candidates for further development as antimicrobial agents .

Acetylcholinesterase Inhibition

Given the structural similarities with other bioactive compounds, this compound may also act as an acetylcholinesterase inhibitor. This mechanism is crucial in the context of neurodegenerative diseases such as Alzheimer’s, where enhancing acetylcholine levels can improve cognitive function .

Research Findings and Case Studies

Q & A

Q. What synthetic strategies are effective for preparing N-(4-chlorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the quinoline core. Key steps include:

Quinoline core construction : Cyclocondensation of substituted anilines with carbonyl derivatives under acidic conditions.

Thiomorpholine incorporation : Acylation or nucleophilic substitution at the quinoline’s 2-position using thiomorpholine-4-carbonyl chloride.

Chlorophenyl substitution : Buchwald-Hartwig amination or Ullmann coupling to introduce the 4-chlorophenyl group at the 4-position.

Purification often requires column chromatography (e.g., silica gel with dichloromethane/methanol gradients) and HPLC for final isolation .

Q. How can the structural identity and purity of this compound be validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios. For example, the methoxy group at C8 appears as a singlet (~δ 3.8–4.0 ppm), while the thiomorpholine protons show splitting patterns between δ 2.5–3.5 ppm .

- Mass Spectrometry (LCMS/HRMS) : Molecular ion peaks (e.g., [M+H]⁺) should match the calculated molecular weight (±5 ppm for HRMS) .

- X-ray Crystallography : Single-crystal analysis using SHELXL for refinement. Challenges include resolving disordered thiomorpholine sulfur atoms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- Methodological Answer :

- Substituent Variation : Systematically modify the thiomorpholine (e.g., replacing sulfur with oxygen) or the 4-chlorophenyl group (e.g., fluorinated analogs).

- Biological Assays : Test analogs in target-specific assays. For example:

- Anticancer Activity : Bcl-2-Bim peptide ELISA (IC₅₀ determination) and cytotoxicity in Bcl-2-expressing cancer cell lines (e.g., MCF-7) .

- Antiplasmodial Activity : Inhibition of Plasmodium falciparum strains (NF54 and K1) via SYBR Green assays .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes to targets like Bcl-2 or plasmodial enzymes .

Q. What crystallographic challenges arise during structural refinement of this compound, and how can they be addressed?

- Methodological Answer :

- Common Issues :

Disordered Atoms : Thiomorpholine’s sulfur may exhibit positional disorder. Use PART and ISOR commands in SHELXL to model disorder .

Twinning : If twinning is detected (e.g., via Rint > 0.05), apply twin-law matrices (e.g., BASF parameter in SHELXL) .

- Validation Tools : Check ADDSYM/PLATON for missed symmetry and CCDC Mercury for packing interactions.

Q. How should discrepancies in biological activity data between in vitro and in vivo models be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (ultrafiltration) to identify bioavailability limitations .

- Dose-Response Analysis : Use Hill slope models to compare potency shifts. For example, poor in vivo efficacy despite low in vitro IC₅₀ may indicate rapid clearance .

- Mechanistic Follow-Up : Transcriptomic profiling (RNA-seq) or proteomics to identify off-target effects in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.